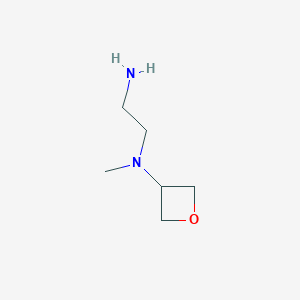
5-Amino-4-methylnicotinonitrile
Vue d'ensemble
Description
5-Amino-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H7N3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Amino-4-methylnicotinonitrile typically begins with readily available starting materials such as 4-methylpyridine and ammonia.
Reaction Conditions:
Industrial Production Methods: Industrial production methods often involve continuous flow synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Addition: The nitrile group in 5-Amino-4-methylnicotinonitrile can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles, replacing a hydrogen atom with another functional group.
Condensation Reactions: The amino group can also engage in condensation reactions with carboxylic acids or aldehydes to form amides or imines.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are often used.
Condensation Reactions: Carboxylic acids and aldehydes are typical reactants in these reactions.
Major Products:
Nucleophilic Addition: Formation of substituted pyridines.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Condensation Reactions: Formation of amides and imines.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 5-Amino-4-methylnicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s structure suggests potential for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry:
Mécanisme D'action
The mechanism by which 5-Amino-4-methylnicotinonitrile exerts its effects is primarily through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the amino group can act as a base and participate in hydrogen bonding. These interactions allow the compound to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
4-Methylnicotinonitrile: Lacks the amino group, making it less reactive in certain types of chemical reactions.
5-Amino-3-methylnicotinonitrile: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
Uniqueness:
Propriétés
IUPAC Name |
5-amino-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUOYLOZIDVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B1380796.png)
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)


![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)





